molecular formula C18H25N5O4 B2602413 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878720-20-8

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2602413
CAS No.: 878720-20-8
M. Wt: 375.429
InChI Key: QTCVHZIRHNJCBG-UHFFFAOYSA-N
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Description

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of purine derivatives This compound features a purino[7,8-a]imidazole core, which is a fused bicyclic structure, and is substituted with various functional groups, including methoxypropyl, trimethyl, and oxobutan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and glycine derivatives.

    Substitution Reactions: The introduction of the 3-methoxypropyl, trimethyl, and oxobutan-2-yl groups is achieved through nucleophilic substitution reactions. For instance, the methoxypropyl group can be introduced using methoxypropyl bromide in the presence of a base.

    Cyclization and Final Assembly: The final cyclization to form the purino[7,8-a]imidazole structure is typically achieved through intramolecular condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxobutan-2-yl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxobutan-2-yl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where purine analogs are effective.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to naturally occurring purines.

    Materials Science: The unique electronic properties of the purine core make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The methoxypropyl and trimethyl groups can enhance binding affinity and selectivity, while the oxobutan-2-yl group may participate in additional interactions or chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methoxypropyl)-4,7,8-trimethylpurine-2,3-dione: Lacks the imidazole ring, resulting in different chemical properties and biological activities.

    4,7,8-Trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione: Similar structure but without the methoxypropyl group, affecting its solubility and reactivity.

    6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-hydroxybutan-2-yl)purino[7,8-a]imidazole-1,3-dione: Contains a hydroxyl group instead of a carbonyl group, altering its chemical behavior.

Uniqueness

The unique combination of functional groups in 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione confers distinct chemical properties, such as enhanced solubility, reactivity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(3-methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-10-11(2)22-14-15(19-17(22)21(10)8-7-9-27-6)20(5)18(26)23(16(14)25)12(3)13(4)24/h12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCVHZIRHNJCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)C(C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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